molecular formula C21H22N6O6 B11455544 1-{5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl}piperidine-4-carboxamide

1-{5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B11455544
M. Wt: 454.4 g/mol
InChI Key: OAYIYMMBWVTHQW-UHFFFAOYSA-N
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Description

1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrrolopyrimidine core, and a piperidine carboxamide group. These structural features contribute to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the benzodioxole moiety, the construction of the pyrrolopyrimidine core, and the attachment of the piperidine carboxamide group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or pyrrolopyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and organic solvents like toluene and DMF. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . Additionally, it may modulate immune responses and reduce inflammation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C21H22N6O6

Molecular Weight

454.4 g/mol

IUPAC Name

1-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22N6O6/c22-17(29)10-3-5-27(6-4-10)21-25-18-16(20(31)26-21)12(19(30)24-18)8-15(28)23-11-1-2-13-14(7-11)33-9-32-13/h1-2,7,10,12H,3-6,8-9H2,(H2,22,29)(H,23,28)(H2,24,25,26,30,31)

InChI Key

OAYIYMMBWVTHQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C(C(=O)N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N2

Origin of Product

United States

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